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molecular formula C11H14O2 B2559923 3-Tert-butoxybenzaldehyde CAS No. 64859-36-5

3-Tert-butoxybenzaldehyde

Cat. No. B2559923
M. Wt: 178.231
InChI Key: SKELHDLJYLXUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06455519B1

Procedure details

EX-654A) 3-Hydroxybenzaldehyde (4.08 g, 33.4 mmol) was slurried in 50 mL of anhydrous CH2C2 and added to t-butyl-2,2,2-trichloroacetiridate (25.0 g, 114 mmol) in 200 mL of anhydrous cyclohexane with an additional 50 mL of CH2Cl2 used in transfer. The mixture was stirred under nitrogen until uniform, then boron trifluoride diethyl etherate (0.50 mL, 4 mmol) was added via syringe and stirring was continued for 1 h. Powdered sodium bicarbonate (50 g, 0.6 mol) was added, and the solution was filtered through a silica gel plug, washing the plug with hexane. The solvent was evaporated to give crude product 3.54 g (59%) as an amber oil (85% pure by GC analysis). Chromatography on silica gel eluting with 0-10% ethyl acetate in hexane gave 1.88 g (32%) of pure 3-t-butoxybenzaldehyde product as a colorless oil. 1H NMR (C6D6) δ9.59 (s, 1H), 7.44 (br s, 1H), 7.20 (d t, 1H), 6.92 (m, 2H), 1.07 (s, 9H).
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].C(Cl)Cl.B(F)(F)F.[CH3:17]COCC.C(=O)(O)[O-].[Na+].[CH2:27]1[CH2:32][CH2:31]CCC1>CCCCCC.C(OCC)(=O)C>[C:32]([O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6])([CH3:31])([CH3:27])[CH3:17] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
4.08 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under nitrogen until uniform
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
FILTRATION
Type
FILTRATION
Details
the solution was filtered through a silica gel plug
WASH
Type
WASH
Details
washing the plug with hexane
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to give crude product 3.54 g (59%) as an amber oil (85% pure by GC analysis)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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